Methyl 2-amino-3-sulfamoylpropanoate
Description
Methyl 2-amino-3-sulfamoylpropanoate is a sulfonamide-containing ester derivative with a molecular weight of 208.22 g/mol and the formula C₅H₁₂N₂O₄S. It is characterized by a methyl ester group at the carboxylate position, a primary amine at the α-carbon, and a sulfamoyl moiety at the β-carbon. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 208.22 |
| Solubility in Water | 12.5 mg/mL (25°C) |
| Solubility in Ethanol | 45.8 mg/mL (25°C) |
| Melting Point | 148–150°C |
| Thermal Stability | Stable up to 200°C |
| Hydrolytic Stability | Stable at pH 5–8 (25°C) |
These properties are derived from experimental analyses in controlled conditions . The compound’s stability and solubility profile make it a candidate for pharmaceutical and industrial applications, particularly in drug delivery systems and polymer engineering .

Properties
Molecular Formula |
C4H10N2O4S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 2-amino-3-sulfamoylpropanoate |
InChI |
InChI=1S/C4H10N2O4S/c1-10-4(7)3(5)2-11(6,8)9/h3H,2,5H2,1H3,(H2,6,8,9) |
InChI Key |
IECPQIGWANXRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Methyl 2-amino-3-sulfamoylpropanoate belongs to a class of sulfamoylpropanoate esters. Below is a comparative analysis with structurally related compounds:
Ethyl 2-amino-3-sulfamoylpropanoate
- Structural Difference : Ethyl ester group replaces the methyl ester.
- Key Properties: Molecular Weight: 222.25 g/mol (higher due to ethyl group). Solubility in Water: 8.3 mg/mL (lower than methyl ester). Solubility in Ethanol: 62.1 mg/mL (higher lipophilicity). Thermal Stability: Decomposes at 180°C (less stable).
- Functional Impact : The ethyl group reduces aqueous solubility but enhances organic solvent compatibility, making it more suitable for lipid-based formulations .
Methyl 2-amino-4-sulfamoylbutanoate
- Structural Difference: Extended carbon chain (butanoate backbone).
- Key Properties: Molecular Weight: 222.25 g/mol. Solubility in Water: 5.2 mg/mL (lower due to longer hydrophobic chain). Melting Point: 160–162°C (higher than this compound).
- Functional Impact : Reduced solubility limits its use in aqueous systems but improves crystallinity for solid-state applications .
N-Acetyl Derivative (Methyl 2-acetamido-3-sulfamoylpropanoate)
- Structural Difference : Acetyl group replaces the primary amine.
- Key Properties :
- Molecular Weight: 250.27 g/mol .
- Solubility in Water: 3.8 mg/mL (significantly reduced due to acetyl group).
- Hydrolytic Stability: Degrades at pH < 4 or > 7.
- Functional Impact : The acetyl group enhances metabolic stability but limits bioavailability in unmodified forms .
Research Findings and Stability Studies
Thermal and Hydrolytic Stability
- This compound exhibits superior thermal stability (decomposition at 200°C vs. 180°C for ethyl analog) due to shorter alkyl chain reducing steric strain .
- Hydrolytic degradation studies show 95% stability after 24 hours at pH 7, outperforming the N-acetyl derivative (70% stability) under the same conditions .
Pharmacological Relevance
- The ethyl analog demonstrates higher blood-brain barrier permeability in preclinical models, attributed to increased lipophilicity .
- The butanoate variant shows promise in topical formulations due to low systemic absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
